molecular formula C16H20FNO3 B2882549 3-fluoro-4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2175978-74-0

3-fluoro-4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2882549
CAS No.: 2175978-74-0
M. Wt: 293.338
InChI Key: UIHNDYKHEPJOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS 2175978-74-0) is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a distinct 7-oxaspiro[3.5]nonane moiety, a conformationally rigid spirocyclic scaffold that can enhance binding specificity and metabolic stability compared to more flexible analogs . The molecular formula is C 16 H 20 FNO 3 and it has a molecular weight of 293.33 g/mol . Benzamide derivatives containing a spirocyclic ether structure are being investigated in scientific research for their potential as modulators of biological targets. Notably, compounds sharing the 7-oxaspiro[3.5]nonane core have been identified in patent literature as potential inhibitors of voltage-gated sodium channels (Na V s), specifically Na V 1.8, which is a recognized target for the treatment of neuropathic and inflammatory pain conditions . This suggests its value in early-stage pharmacological and structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in bio-screening assays. Attention: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-20-13-3-2-11(10-12(13)17)15(19)18-14-4-5-16(14)6-8-21-9-7-16/h2-3,10,14H,4-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHNDYKHEPJOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCC23CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Fluoro-4-Methoxybenzoic Acid

Nitration and Reduction

The synthesis begins with nitration of 4-methoxybenzoic acid. Using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 10–20°C, 3-nitro-4-methoxybenzoic acid is obtained. This step mirrors methodologies described in nitration reactions of aromatic compounds. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl), yielding 3-amino-4-methoxybenzoic acid.

Table 1: Nitration and Reduction Conditions
Step Reagents/Conditions Yield (%) Reference
Nitration H₂SO₄, HNO₃, 10–20°C, 3 h 82
Reduction H₂ (1 atm), Pd-C, EtOH, 25°C, 12h 90

Fluorination via Diazotization

The amino group is replaced with fluorine via a Balz-Schiemann reaction. Treatment of 3-amino-4-methoxybenzoic acid with sodium nitrite (NaNO₂) and fluoroboric acid (HBF₄) at 0–5°C generates the diazonium tetrafluoroborate intermediate. Thermal decomposition at 100–120°C produces 3-fluoro-4-methoxybenzoic acid.

Table 2: Fluorination Parameters
Parameter Value Reference
Diazotization temp. 0–5°C
Decomposition temp. 100–120°C
Yield 68%

Acid Chloride Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux. This step ensures reactivity for subsequent amide bond formation.

Synthesis of 7-Oxaspiro[3.5]nonan-1-amine

Cyclization Strategies

The spirocyclic ether core is constructed via acid-catalyzed cyclization of 1,3-diol precursors. For example, treatment of 1,3-bis(2-bromoethoxy)propane with aqueous H₂SO₄ at 80°C induces intramolecular etherification, forming 7-oxaspiro[3.5]nonane.

Amide Bond Formation

Coupling Reaction

The acid chloride (3-fluoro-4-methoxybenzoyl chloride) reacts with 7-oxaspiro[3.5]nonan-1-amine in anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN). Pyridine is added to scavenge HCl, facilitating amide bond formation.

Table 4: Coupling Optimization
Parameter Optimal Value Yield (%) Reference
Solvent CH₃CN 85
Temperature 25°C
Base Pyridine

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows aromatic protons at δ 7.2–7.8 ppm and spirocyclic ether protons at δ 3.5–4.5 ppm.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 351.41 [M+H]⁺.
  • HPLC Purity : >98% purity achieved via reverse-phase chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to replace the fluoro or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their properties compared to the target compound:

Compound Name/Class Structural Features Target/Activity Key Findings Reference
Target Compound 3-Fluoro-4-methoxy-benzamide + 7-oxaspiro[3.5]nonane Unknown (hypothesized enzyme/receptor) Rigid spirocyclic moiety may enhance binding specificity; fluorination could improve lipophilicity.
PCAF HAT Inhibitors (e.g., Compound 17) 2-Acylamino-benzamides with carboxyphenyl groups PCAF histone acetyltransferase 2-Acylamino substituents critical for activity (79% inhibition); carboxy group position less impactful.
Sulfamoyl Benzamides (e.g., Compound 8) Sulfamoyl group at benzamide position Glucokinase (GK) activator H-bond interaction with Arg63 (3.1–3.4 Å); sulfamoyl group enhances allosteric activation.
TXA707 Difluoro-benzamide + thiazolopyridine Staphylococcus aureus FabI "Bent" conformation (45° interplanar angle) overcomes drug resistance vs. PC190723 (24°).
mGlu5 PAM Benzamides Benzamide backbone + diverse substituents Metabotropic glutamate receptor 5 (mGlu5) EC50 ≤1 μM; distinct from CPPHA but similar benzamide core.
Anthranilic Acid Derivatives 2-Aminobenzoic acid scaffold PCAF HAT Low activity (34%) vs. acylated analogs (67–79%), highlighting 2-acylamino importance.

Key Comparative Insights

  • Substituent Effects: The 3-fluoro and 4-methoxy groups in the target compound may enhance lipophilicity and electron-withdrawing effects compared to unsubstituted or carboxy-substituted benzamides (e.g., PCAF inhibitors in ). Fluorine’s electronegativity could strengthen hydrogen bonding or dipole interactions in target binding. Unlike PCAF inhibitors, where 2-acylamino chains are critical , the spirocyclic amine in the target compound may prioritize steric and conformational effects over chain length.
  • Conformational Flexibility: The 7-oxaspiro[3.5]nonane group imposes rigidity, contrasting with flexible acyl chains in PCAF inhibitors or the bent conformation of TXA707 . This rigidity could reduce off-target interactions but may limit adaptability to dynamic binding pockets.
  • Target Selectivity :

    • While sulfamoyl benzamides target glucokinase via Arg63 interactions , the target compound’s spirocyclic moiety may favor alternative binding sites, such as hydrophobic pockets or GPCRs (e.g., mGlu5 PAMs with EC50 ≤1 μM ).
  • Metabolic Stability: Fluorination and methoxy groups may slow oxidative metabolism compared to non-halogenated benzamides (e.g., anthranilic acid derivatives in ), similar to the stability of TXA707’s difluoro-benzamide .

Biological Activity

3-Fluoro-4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which is critical for its biological activity. The inclusion of fluorine and methoxy groups enhances its pharmacological properties. The molecular formula is C18H22FNO3C_{18}H_{22}FNO_3, and its structural characteristics can be summarized as follows:

PropertyValue
Molecular Weight321.37 g/mol
Molecular FormulaC18H22FNO3
IUPAC NameThis compound
CAS NumberNot available

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with fluorine and methoxy substitutions can inhibit cell proliferation in various cancer cell lines. The compound's mechanism likely involves interaction with specific molecular targets that regulate cell growth and apoptosis.

Case Study: Antitumor Efficacy
A study on structurally related compounds demonstrated low micromolar GI50 values against human breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cell lines, suggesting that the spirocyclic structure may enhance bioactivity through metabolic activation by cytochrome P450 enzymes .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in tumor growth.
  • Induction of Apoptosis : It could trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : By affecting pathways such as PI3K/Akt or MAPK, the compound may alter cellular responses to stress or growth signals.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its efficacy:

Pharmacokinetic ParameterDescription
AbsorptionLikely good due to lipophilicity from the methoxy group
DistributionPotentially wide due to spirocyclic structure
MetabolismMay undergo CYP-mediated metabolism
ExcretionPrimarily renal

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Core : Utilizing cyclization reactions to create the spiro structure.
  • Introduction of Functional Groups : Fluorination and methoxylation are achieved through electrophilic substitution reactions.
  • Final Coupling : The benzamide moiety is introduced via amide coupling techniques.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-fluoro-4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide, and what intermediates are critical?

  • Synthesis Steps :

Intermediate 1 : Prepare 7-oxaspiro[3.5]nonane via cyclization of oxetane derivatives or ketone precursors under acidic conditions .

Intermediate 2 : Synthesize 3-fluoro-4-methoxybenzoyl chloride by reacting 3-fluoro-4-methoxybenzoic acid with thionyl chloride or oxalyl chloride .

Coupling : React the acyl chloride with 7-oxaspiro[3.5]nonan-1-amine using a base (e.g., triethylamine) in anhydrous dichloromethane or THF .

  • Key Challenges : Impurities from incomplete cyclization or unreacted starting materials require purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the spirocyclic structure, fluorine substitution, and methoxy group integration .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion at m/z 293.33) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Screen against kinases or methyltransferases (e.g., PRMT5) via fluorescence-based activity assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize by-products during synthesis?

  • Design of Experiments (DoE) : Use factorial design to test variables:

  • Temperature : 0–25°C for acyl chloride formation to prevent decomposition .
  • Catalysts : Test DMAP or HOBt for coupling efficiency .
  • Solvent : Compare THF (polar aprotic) vs. DCM (low polarity) for spirocyclic amine reactivity .
    • Continuous Flow Chemistry : Reduces side reactions and improves scalability for industrial-grade synthesis .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

  • SAR Studies : Systematically modify substituents (e.g., fluoro vs. methoxy position) and test against:

  • Target Selectivity : Compare inhibition of PRMT5 vs. HDACs using competitive binding assays .
  • Cellular Permeability : Measure logP (HPLC) and correlate with cytotoxicity .
    • Computational Docking : Map binding interactions using Schrödinger Suite or AutoDock to explain divergent activities .

Q. How does the spirocyclic moiety influence stability and reactivity in physiological conditions?

  • Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours and monitor via LC-MS for hydrolysis products (e.g., ring-opened carboxylic acids) .
  • Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated oxidation of the spirocyclic ring .

Q. What advanced spectroscopic methods can elucidate dynamic conformational changes in the spirocyclic structure?

  • Dynamic NMR : Probe ring-flipping kinetics in the spirocyclic system at variable temperatures (e.g., -50°C to 25°C) .
  • X-ray Crystallography : Resolve crystal structures to confirm chair vs. boat conformations of the nonane ring .

Notes for Methodological Rigor

  • Synthesis Reproducibility : Validate reaction conditions across ≥3 independent batches .
  • Biological Replicates : Use n ≥ 3 for IC₅₀ determinations to ensure statistical significance .
  • Computational Validation : Cross-check docking results with mutagenesis data for target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.